molecular formula C20H34 B14586715 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene CAS No. 61075-99-8

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene

Cat. No.: B14586715
CAS No.: 61075-99-8
M. Wt: 274.5 g/mol
InChI Key: RRNNMNQMKFYDHN-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative with an alkyne compound under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The methyl groups and the alkyne moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes.

Scientific Research Applications

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its alkyne moiety can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene lies in its combination of a cyclohexene ring with multiple methyl groups and an alkyne moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61075-99-8

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

3,3,6,6-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexene

InChI

InChI=1S/C20H34/c1-16(2)9-11-18(3,4)12-10-17-15-19(5,6)13-14-20(17,7)8/h15-16H,9,11,13-14H2,1-8H3

InChI Key

RRNNMNQMKFYDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C)C#CC1=CC(CCC1(C)C)(C)C

Origin of Product

United States

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